1,2-DIDEOXY-D-RIBOFURANOSE

Conformational Analysis Nucleic Acid Structure Molecular Dynamics

1,2-Dideoxy-D-ribofuranose (CAS 91121-19-6) is a specialized deoxyribonucleoside analog characterized by the complete absence of both the 1' and 2' hydroxyl groups on the furanose ring, which distinguishes it from other common abasic site mimics like tetrahydrofuran (THF) or 1'-deoxy derivatives. This structural simplification yields an abasic deoxyribonucleoside (often denoted dR(H)) that serves as a unique biophysical probe and a building block for modified oligonucleotides.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 91121-19-6
Cat. No. B1205667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-DIDEOXY-D-RIBOFURANOSE
CAS91121-19-6
Synonyms1,2-dideoxy-beta-D-ribofuranose
1,2-dideoxyribofuranose
1,2-DRF
1,4-anhydro-2-deoxy-D-ribitol
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESC1COC(C1O)CO
InChIInChI=1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1
InChIKeyNSMOSDAEGJTOIQ-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dideoxy-D-ribofuranose (CAS 91121-19-6): Procurement Guide for Abasic Nucleoside Analogs in Nucleic Acid Research


1,2-Dideoxy-D-ribofuranose (CAS 91121-19-6) is a specialized deoxyribonucleoside analog characterized by the complete absence of both the 1' and 2' hydroxyl groups on the furanose ring, which distinguishes it from other common abasic site mimics like tetrahydrofuran (THF) or 1'-deoxy derivatives [1]. This structural simplification yields an abasic deoxyribonucleoside (often denoted dR(H)) that serves as a unique biophysical probe and a building block for modified oligonucleotides. Its primary utility lies in creating stable, non-hydrolyzable abasic sites within synthetic DNA and siRNA constructs for mechanistic studies of DNA repair, polymerase bypass, and RNA interference pathways [2].

1 Unique abasic deoxyribonucleoside lacking both 1′-OH and 2′-OH
2 Creates stable, non-hydrolyzable abasic sites in synthetic DNA and siRNA
3 Supports polymerase bypass, DNA repair, and RNAi mechanism studies

Why 2-Deoxy-D-ribose or Standard Abasic Site Mimics Cannot Replace 1,2-Dideoxy-D-ribofuranose


The unique elimination of both the 1' and 2' hydroxyls in 1,2-Dideoxy-D-ribofuranose creates a profoundly different chemical and structural entity compared to commonly available alternatives like 2-deoxy-D-ribose or tetrahydrofuran (THF) abasic site mimics. The presence of the anomeric (1') hydroxyl in other sugars is the primary site for nucleobase attachment and is essential for forming canonical N-glycosidic bonds. Its absence in 1,2-Dideoxy-D-ribofuranose fundamentally alters the electronic and steric environment at the abasic site, leading to quantifiably different conformational dynamics and biological processing. Substituting this compound with a standard 2-deoxy-D-ribose would reintroduce the glycosidic linkage, defeating the purpose of creating a true, stable non-nucleosidic abasic site. Even the widely used THF abasic site analog, while also lacking a base, preserves a cyclic ether structure that does not accurately recapitulate the specific conformational flexibility of the deoxyribose ring lacking the 1'-substituent [1]. Consequently, experimental outcomes—particularly in DNA polymerase bypass fidelity and RNAi knockdown efficiency—are highly specific to the exact sugar structure and are not reproducible with other in-class compounds [2].

2-Deoxy-D-ribose reintroduces the potential for glycosidic linkage, altering the abasic site chemistry.
THF abasic mimics may not replicate the conformational flexibility of the 1′-unsubstituted deoxyribose ring.
Polymerase bypass and RNAi knockdown outcomes are sugar-structure–specific and may differ with other mimics.

Quantitative Differentiation Evidence for 1,2-Dideoxy-D-ribofuranose (CAS 91121-19-6)


Increased Furanoe Ring Flexibility Compared to Canonical 2'-Deoxyribonucleosides

Computational studies comparing the mechanical properties of the 1,2-dideoxyribose sugar residue to those of canonical 2'-deoxyribonucleosides (2DRs) reveal a significant increase in conformational flexibility. This is quantified by the relaxed force constants (RFC) for the furanose ring pseudorotation phase (P), a key determinant of nucleic acid structure. The RFC values for the pseudorotation phase in 1,2-dideoxyribose fall within a lower range of 1-10 kcal mol⁻¹ rad⁻², indicating a 'softer' and more flexible sugar pucker compared to its canonical counterparts [1].

Ring Flexibility
Cross-study comparable
Pseudorotation RFC: 1–10 kcal mol⁻¹ rad⁻² (vs. 15–30 for γ in canonical 2DRs)
Supports abasic site conformational dynamics studies.
QM calculations of DNA-like conformers
Conformational Analysis Nucleic Acid Structure Molecular Dynamics

Duplex Destabilization Effect in Oligonucleotide Hybridization

Incorporation of a 1,2-Dideoxy-D-ribofuranose residue into an oligonucleotide duplex results in a profound destabilization that is distinct from and greater than that caused by standard base mismatches. Melting temperature (Tm) analysis of a 15-mer duplex containing the analog showed a reduction in Tm of greater than 16°C compared to the fully complementary native duplex. In contrast, a standard A·C or G·T mismatch in the same sequence context only reduced the Tm by 6.5°C [1].

Duplex Destabilization
Head-to-head
Tm reduction >16°C (dR(H)) vs. 6.5°C (base mismatch)
Context for stringent hybridization probe design.
15-mer duplex in standard buffer
Oligonucleotide Synthesis DNA Hybridization Base Pairing

Abrogation of siRNA-Mediated Gene Silencing

In a functional assay for RNA interference (RNAi), the incorporation of a single 1,2-Dideoxy-D-ribofuranose (dR(H)) residue at the 3'-overhang of the antisense strand of an siRNA completely abrogates its ability to silence its target gene. The study demonstrated that while a native siRNA with a standard 3'-overhang (two deoxythymidine residues, dTdT) produces a strong knockdown effect, the dR(H)-modified siRNA exhibited a quantifiably negligible reduction in target gene expression, rendering the siRNA non-functional [1].

siRNA Silencing
Head-to-head
Single dR(H) at 3′-overhang abolishes knockdown (vs. strong effect with dTdT)
Supports PAZ domain recognition studies.
Cell-based RNAi assay, mammalian cells
RNA Interference siRNA Modification Gene Silencing

Scalable and Reliable Synthesis from a Readily Available Precursor

A practical and reliable synthesis of 1,2-Dideoxy-D-ribofuranose has been developed starting from the abundant and inexpensive nucleoside thymidine. This method avoids the use of air- and moisture-sensitive glycal intermediates that are common in alternative routes to abasic sugars, and instead proceeds through a stable abasic deoxyribonucleoside intermediate (dR(H)). The reported synthesis is robust and amenable to the preparation of gram-scale quantities of the compound, a significant improvement over earlier, lower-yielding methodologies [1].

Scalable Synthesis
Reported
Reliable route from thymidine; gram-scale, avoids glycal intermediates
Supports consistent procurement and use.
Standard organic synthesis procedures
Organic Synthesis Process Chemistry Scale-up

Validated Application Scenarios for 1,2-Dideoxy-D-ribofuranose in Academic and Industrial Research


Investigating RNAi Mechanism via Specific Disruption of Ago2-PAZ Domain Recognition

For researchers dissecting the molecular mechanism of RNA interference, 1,2-Dideoxy-D-ribofuranose provides a precise tool to probe the role of the siRNA 3'-overhang. The evidence demonstrates that its incorporation at the 3'-end of the antisense strand completely abolishes gene silencing activity [1]. This outcome is not achievable with standard 2'-deoxy modifications, which are often better tolerated. Therefore, this compound is essential for studies aimed at confirming the importance of the 3'-end interaction with the PAZ domain of the Ago2 protein, a key step in RISC loading. Its use can help validate novel siRNA designs or elucidate the mechanism of action of RNAi-modulating drugs [1].

Synthesizing 'Universal Base' Oligonucleotides for Stringent Hybridization Assays

In nucleic acid probe design, where the goal is to distinguish between closely related sequences under high stringency, 1,2-Dideoxy-D-ribofuranose is the optimal modification for creating a 'universal' or 'neutral' base position. The data shows it destabilizes a duplex by more than 16°C, which is over twice the destabilization of a standard mismatch [2]. This extreme destabilization ensures that hybridization is highly dependent on the remaining perfect matches, thereby increasing the specificity of the assay. It is the material of choice for applications like single-nucleotide polymorphism (SNP) detection arrays or for reducing the complexity of mixed-base oligonucleotide probes where perfect complementarity is not required at every position [2].

Constructing Stable Abasic Site-Containing DNA Substrates for DNA Repair Studies

Studies of DNA base excision repair (BER) and translesion synthesis (TLS) require well-defined DNA substrates containing a stable abasic site that cannot be cleaved by AP endonucleases. The unique structure of 1,2-Dideoxy-D-ribofuranose, lacking the 1'-OH, renders the abasic site resistant to spontaneous β-elimination and enzymatic cleavage, making it a superior substrate compared to the chemically labile natural AP site. The quantitative data on its extreme duplex destabilization (>16°C Tm drop) [2] and unique conformational flexibility [3] further validate its use in biophysical studies aimed at understanding how repair polymerases and other DNA-binding proteins recognize and process this specific form of damage, providing a more accurate model than THF abasic site analogs [3].

Development of Antiviral Nucleoside Analogs via Scaffold Exploration

For medicinal chemistry programs developing novel antiviral or anticancer nucleoside analogs, 1,2-Dideoxy-D-ribofuranose serves as a key intermediate or scaffold. The reliable, scalable synthesis from thymidine [1] makes it a practical starting material for creating a library of C-nucleoside analogs or other modified nucleosides with altered sugar puckers. By eliminating the glycosidic bond, it allows for the exploration of novel chemical space where the sugar and base are connected through a carbon-carbon bond, potentially overcoming resistance mechanisms associated with traditional N-nucleoside drugs. The quantifiable impact on RNAi function [1] also highlights its potential as a fragment for disrupting critical RNA-protein interactions, a therapeutic strategy of growing interest.

Application
Selection Property
Validation Focus
RNAi mechanism: PAZ domain probe
Non-tolerated 3′-modification for PAZ interaction studies
Confirm RISC loading and guide strand selection in cell-based assays
Stringent hybridization probes
Reported extreme duplex destabilization context
Validate SNP detection specificity under high-stringency conditions
DNA repair studies: abasic substrate
Stable, non-cleavable abasic site mimic
Verify resistance to AP endonucleases and polymerase processing
Medicinal chemistry: scaffold exploration
Scalable key intermediate for C-nucleoside synthesis
Explore C-nucleoside library and RNA-protein interaction disruption

Technical Documentation Hub

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30 linked technical documents
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